molecular formula C9H11NO2 B2423045 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1564780-99-9

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2423045
CAS No.: 1564780-99-9
M. Wt: 165.192
InChI Key: YIRDUCFXOPSMIV-UHFFFAOYSA-N
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Description

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyanide group and a carboxylic acid group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Cyanation: The norbornene undergoes a cyanation reaction to introduce the cyanide group.

    Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The compound can undergo substitution reactions where the cyanide or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a stable bicyclic structure with reactive functional groups, making it versatile for various applications.

Properties

IUPAC Name

2-cyanobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDUCFXOPSMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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